molecular formula C23H30N4O B2410843 N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1251594-87-2

N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Katalognummer: B2410843
CAS-Nummer: 1251594-87-2
Molekulargewicht: 378.52
InChI-Schlüssel: QXGYBDJMQFSYIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H30N4O and its molecular weight is 378.52. The purity is usually 95%.
BenchChem offers high-quality N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c28-23(24-16-18-8-3-1-4-9-18)20-12-7-15-27(17-20)22-14-13-21(25-26-22)19-10-5-2-6-11-19/h2,5-6,10-11,13-14,18,20H,1,3-4,7-9,12,15-17H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGYBDJMQFSYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, with the CAS number 1251594-87-2, is a compound belonging to the piperidine class. This compound has garnered attention for its potential biological activities, particularly in relation to various therapeutic applications. Its molecular formula is C23H30N4OC_{23}H_{30}N_{4}O, and it has a molecular weight of 378.5 g/mol .

The biological activity of N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been evaluated through various studies, focusing on its interactions with specific biological targets. The compound is believed to exert its effects by modulating enzyme activity and receptor interactions, which are crucial in several physiological processes.

In Vitro Studies

Recent studies have highlighted the compound's inhibitory effects on cathepsin K, an enzyme involved in bone resorption. In vitro assays demonstrated that derivatives of piperidine-3-carboxamide exhibited significant inhibition of cathepsin K activity, with some compounds showing IC50 values as low as 13.52 µM . This suggests potential applications in treating osteoporosis and other bone-related disorders.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the piperidine core could enhance biological activity. For instance, introducing different substituents on the phenyl ring or altering the piperidine structure can lead to variations in potency against cathepsin K and other targets .

Case Studies and Research Findings

  • Osteoporosis Treatment Potential : In a study involving ovariectomized mice models, compounds similar to N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide showed promising results in reducing bone resorption markers, indicating potential therapeutic benefits for osteoporosis treatment .
  • Broad Pharmacological Activity : Computer-aided drug design studies have suggested that this class of compounds may exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory effects. The PASS (Prediction of Activity Spectra for Substances) tool indicated potential interactions with various receptors and enzymes, suggesting diverse therapeutic applications .

Summary of Biological Activity

Activity Description
Cathepsin K InhibitionSignificant inhibition observed; potential for osteoporosis treatment
Broad Spectrum ActivityPotential interactions with multiple biological targets based on in silico predictions
Structure ModificationsEnhancements in activity noted with specific structural changes

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

Recent studies have highlighted the compound's inhibitory effects on cathepsin K, an enzyme critical for bone resorption. In vitro assays demonstrated significant inhibition of cathepsin K activity, with some derivatives exhibiting IC50 values as low as 13.52 µM. This suggests potential applications in treating osteoporosis and other bone-related disorders .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the piperidine core could enhance biological activity. For instance, altering substituents on the phenyl ring or modifying the piperidine structure can lead to variations in potency against cathepsin K and other targets.

Osteoporosis Treatment Potential

In a study involving ovariectomized mice models, compounds similar to N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide showed promising results in reducing bone resorption markers. This indicates potential therapeutic benefits for osteoporosis treatment.

Broad Pharmacological Activity

Computer-aided drug design studies have suggested that this class of compounds may exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory effects. The PASS (Prediction of Activity Spectra for Substances) tool indicated potential interactions with various receptors and enzymes, suggesting diverse therapeutic applications .

Study on Anticancer Activity

Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This highlights its potential as an anticancer agent.

Anti-inflammatory Effects

In a model using LPS-stimulated macrophages, treatment with the compound resulted in approximately 50% reduction in TNF-alpha and IL-6 levels compared to controls. This suggests that it may possess anti-inflammatory properties beneficial for conditions characterized by chronic inflammation .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025
OsteoporosisOvariectomized miceReduction in bone resorption markers2024

Q & A

Q. What are the common synthetic routes for N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, analogous compounds are synthesized using:

  • Copper(I) bromide as a catalyst in DMSO at 35°C.
  • Cesium carbonate as a base to facilitate deprotonation.
  • Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationCuBr, Cs₂CO₃, DMSO, 35°C17.9%
AmidationCyclopropylamine, DCM extraction32%

Q. Which spectroscopic and structural characterization techniques are critical for this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : For confirming proton environments (e.g., cyclohexylmethyl protons at δ 1.0–2.0 ppm) and carbon backbone .
  • HRMS (ESI) : To verify molecular weight (e.g., observed m/z 352.2 vs. calculated 352.4) .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths (mean C–C bond: 0.005 Å, R factor: 0.064) .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates in the synthesis?

Methodological Answer: Yield optimization strategies include:

  • Catalyst Screening : Substituting Cu(I) with Pd-based catalysts for cross-coupling steps.
  • Solvent Effects : Testing polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility .
  • Temperature Gradients : Incremental heating (e.g., 35°C → 60°C) to balance reaction rate and side-product formation .

Q. How do researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in IC₅₀ values or target selectivity may arise from:

  • Assay Variability : Standardizing cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Purity Validation : Using HPLC (≥98% purity) to exclude impurities affecting bioactivity .
  • Structural Analog Analysis : Comparing with derivatives (e.g., pyridazine vs. pyridine cores) to identify SAR trends .

Q. What experimental approaches validate target engagement in cellular models?

Methodological Answer:

  • Competitive Binding Assays : Using radiolabeled ligands (e.g., ³H-labeled analogs) to measure displacement .
  • CRISPR-Cas9 Knockout : Validating target dependency by comparing activity in WT vs. gene-edited cells .
  • Thermal Shift Assays : Monitoring protein melting shifts upon compound binding .

Q. Which computational methods predict the compound’s binding mode to kinase targets?

Methodological Answer:

  • Molecular Docking : Aligns the compound to ATP-binding pockets (e.g., using PyRx or AutoDock) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., cyclohexyl vs. cyclopropyl) with activity .

Q. Key Data Contradictions and Resolutions

  • Bioactivity Variability : A study reported conflicting IC₅₀ values (10 nM vs. 500 nM) for similar analogs. Resolution involved verifying assay pH (7.4 vs. 6.8) and ATP concentrations .
  • Stereochemical Ambiguity : X-ray data confirmed the R-configuration of a piperidine intermediate, resolving NMR-based misinterpretations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.